molecular formula C6H8BrN3 B577435 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1263378-90-0

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

カタログ番号: B577435
CAS番号: 1263378-90-0
分子量: 202.055
InChIキー: UXJVCOJMZKUACU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS: 1263378-90-0) is a brominated fused heterocycle of significant interest in pharmaceutical research and drug discovery. Its molecular formula is C 6 H 8 BrN 3 , with a molecular weight of 202.05 g/mol . The compound serves as a crucial synthetic intermediate, or "building block," for the construction of more complex molecules. The bromine atom at the 3-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to create diverse chemical libraries . This scaffold is a core structural element in developing novel therapeutic agents. Scientific literature and patents highlight the value of substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives as potent inhibitors of various biological targets. Specifically, these derivatives have been investigated as Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus , as well as ROS1 kinase inhibitors for potential anticancer applications and Casein Kinase 1 δ/ε (CK1δ/ε) inhibitors . The molecule should be stored in a cool, dark place, sealed, and dry, ideally at 2-8°C . This product is intended for Research and Further Manufacturing use only. It is strictly not for direct human or veterinary use.

特性

IUPAC Name

3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-5-3-9-10-2-1-8-4-6(5)10/h3,8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJVCOJMZKUACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)Br)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234951
Record name 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-90-0
Record name 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. We will delve into its chemical identity, synthesis, and, most notably, its pivotal role as a scaffold for developing novel therapeutics, with a particular focus on its application as a Hepatitis B Virus (HBV) Core Protein Allosteric Modulator (CpAM).

Core Compound Identity and Physicochemical Properties

The foundational molecule of interest is This compound . Its systematic IUPAC name accurately describes its bicyclic heterocyclic structure, which consists of a fused pyrazole and a partially saturated pyrazine ring, with a bromine substituent at the 3-position.

Identifier Value
IUPAC Name This compound
CAS Number 1263378-90-0[1]
Molecular Formula C₆H₈BrN₃[1]
Molecular Weight 202.05 g/mol [1]
SMILES BrC1=C2CNCCN2N=C1[1]
Appearance Typically a solid
Storage Recommended storage at 2-8°C, sealed in a dry, dark place[1]

The pyrazolo[1,5-a]pyrazine core is considered a "privileged scaffold" in drug discovery. This is due to its three-dimensional shape and the strategic placement of nitrogen atoms, which can act as hydrogen bond acceptors, enabling it to interact with a variety of biological targets.[2] Furthermore, this scaffold is often used as a bioisosteric replacement for other aromatic systems like purines, offering similar physicochemical properties with potentially improved metabolic stability.[3]

Synthesis of the Core Scaffold

The synthesis of this compound is a critical process for its subsequent use in drug development. While multiple synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives have been explored, including microwave-assisted methods and multi-component reactions, a common approach for this specific scaffold involves the cyclization of a suitably substituted pyrazole precursor with a synthon that provides the pyrazine ring.[4]

A representative synthetic scheme is outlined below, based on established methodologies for related heterocyclic systems. The causality behind these steps lies in the strategic construction of the bicyclic system from readily available starting materials.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Functionalization cluster_2 Step 3: Pyrazine Ring Formation cluster_3 Final Product A Hydrazine Derivative B ß-Ketoester/nitrile A->B Condensation C Aminopyrazole Intermediate B->C Cyclization D Bromination (e.g., NBS) C->D E Bromo-aminopyrazole D->E G Cyclization & Deprotection E->G F Protected Aminoacetaldehyde Derivative F->G H This compound G->H HBV_CpAM_Mechanism cluster_0 Normal HBV Lifecycle cluster_1 Inhibition by CpAM Cp_dimer Core Protein Dimers Capsid Infectious Capsid Cp_dimer->Capsid Correct Assembly Aberrant_Capsid Empty/Aberrant Capsid Cp_dimer->Aberrant_Capsid Aberrant Assembly pgRNA pgRNA pgRNA->Capsid Encapsidation Replication Viral Replication Capsid->Replication CpAM Pyrazolo[1,5-a]pyrazine Derivative (CpAM) CpAM->Cp_dimer Allosteric Binding No_Replication Replication Blocked Aberrant_Capsid->No_Replication Drug_Discovery_Workflow A 1. Primary Screening (e.g., HBV-producing cell lines) B 2. Dose-Response Analysis (EC50 Determination) A->B C 3. Cytotoxicity Assay (CC50 Determination) B->C D 4. Selectivity Index Calculation (SI = CC50 / EC50) C->D E 5. Mechanism of Action Studies (e.g., Capsid Assembly Assay) D->E F 6. In Vivo Efficacy Studies (e.g., HBV Mouse Model) E->F

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a heterocyclic compound of interest in pharmaceutical research. Understanding the solubility of a potential drug candidate is a critical parameter in drug discovery and development, influencing everything from in vitro assay performance to in vivo bioavailability. This document will delve into the predicted physicochemical properties of this compound, outline detailed protocols for experimental solubility determination, and discuss the key factors that modulate its solubility.

Compound Overview and Predicted Physicochemical Properties

A thorough understanding of a compound's intrinsic properties is the foundation for predicting its solubility behavior. For this compound, the following information has been collated from various chemical databases.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1263378-90-0[1][2][3]
Molecular Formula C₆H₈BrN₃[1][2][4]
Molecular Weight 202.05 g/mol [1][2]
Predicted pKa 7.68 ± 0.20[3]
Predicted LogP 0.7488[2]

The predicted pKa of 7.68 is of particular significance.[3] This value suggests that this compound is a weak base. Consequently, its aqueous solubility is expected to be highly dependent on pH. At pH values below its pKa, the molecule will exist predominantly in its protonated, more soluble cationic form.[5] Conversely, at pH values above the pKa, the neutral, less soluble form will dominate.[5] This pH-dependent solubility is a critical consideration for oral drug development, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of its solid-state properties (crystal lattice energy) and its interaction with the solvent (solvation energy). For nitrogen-containing heterocycles, the presence of lone pairs of electrons on the nitrogen atoms can participate in hydrogen bonding with protic solvents, influencing their solubility.[6] The pyrazole moiety, in particular, can act as both a hydrogen bond donor and acceptor, which can enhance aqueous solubility compared to more lipophilic aromatic systems.[7]

Predictive models, ranging from traditional Hansen and Hildebrand solubility parameters to more recent machine learning algorithms, can provide initial estimates of solubility.[8][9][10][11][12] However, for definitive characterization, experimental determination is indispensable.

Experimental Determination of Solubility: Methodologies and Protocols

The choice of solubility assay depends on the stage of drug development. Early in discovery, higher-throughput kinetic solubility methods are often employed for screening, while later stages demand the more accurate, equilibrium-based thermodynamic solubility data.[13][14]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[13][15] This method is prone to supersaturation but is valuable for its speed and low compound consumption.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

This protocol is designed for high-throughput screening using a microplate-based nephelometer to detect precipitation.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Microplate nephelometer (e.g., NEPHELOstar Plus)[16]

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a clean 96-well plate.

  • Compound Addition: Transfer 2 µL of each DMSO dilution into the corresponding wells of the assay plate containing PBS. This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature.[17]

  • Measurement: Measure the light scattering of each well using a nephelometer.[16] The kinetic solubility is the highest concentration that does not show a significant increase in nephelometry signal compared to the blank (PBS with 1% DMSO).

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is a common solvent for initial compound solubilization due to its high dissolving power for a wide range of organic molecules.[18]

  • 1% Final DMSO Concentration: Keeping the organic solvent concentration low is crucial to minimize its co-solvent effect on the aqueous solubility measurement.

  • Nephelometry: This detection method is rapid and sensitive to the formation of fine precipitates, making it ideal for high-throughput kinetic solubility screening.[16]

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Create Serial Dilutions in DMSO stock->dilute add_cmpd Add 2 µL of DMSO dilutions to PBS dilute->add_cmpd pbs Add PBS to Assay Plate pbs->add_cmpd incubate Shake for 2h at RT add_cmpd->incubate measure Measure by Nephelometry incubate->measure analyze Determine Highest Non-Precipitated Concentration measure->analyze

Caption: Workflow for nephelometric kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[19] It is typically determined using the shake-flask method, which is considered the gold standard.[20]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility at different pH values.

Materials:

  • This compound (solid)

  • Phosphate buffers (e.g., pH 5.0, 6.5, 7.4)

  • Hydrochloric acid (for pH 1.2 buffer)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV system

  • Syringe filters (0.45 µm)

Procedure:

  • Buffer Preparation: Prepare aqueous buffers at various physiologically relevant pH values (e.g., 1.2, 5.0, 6.5, and 7.4).

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The presence of undissolved solid should be visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.[20]

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining fine particles. The first few drops should be discarded to saturate any potential binding sites on the filter.[14]

  • Quantification: Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[19]

Causality Behind Experimental Choices:

  • Excess Solid: Adding an excess of the solid compound ensures that a saturated solution is formed, which is the definition of equilibrium solubility.[21]

  • Prolonged Shaking (24-48h): This extended period is necessary to allow the system to reach thermodynamic equilibrium between the dissolved and solid states.[20]

  • Centrifugation and Filtration: These steps are critical for effectively separating the solid and liquid phases, ensuring that only the dissolved compound is quantified.[14]

  • HPLC-UV Analysis: This is a robust and widely used analytical technique for the accurate quantification of small molecules in solution.[22]

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_solid Add Excess Solid to Buffer shake Shake for 24-48h add_solid->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter hplc Analyze by HPLC-UV filter->hplc

Sources

The Ascendant Pyrazolo[1,5-a]pyrazine Scaffold: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Isomers and the Rise of a Privileged Scaffold

In the vast and ever-expanding universe of heterocyclic chemistry, the pyrazolo-fused systems have long held a privileged status. Among these, the pyrazolo[1,5-a]pyrimidine core is a well-trodden path, yielding a multitude of kinase inhibitors for oncology. However, a subtle yet significant shift in the nitrogen positioning within the six-membered ring gives rise to its less-explored isomer: the pyrazolo[1,5-a]pyrazine scaffold. This guide delves into the burgeoning landscape of this ascendant scaffold, revealing its unique synthetic intricacies, diverse therapeutic potential beyond kinase inhibition, and the crucial structure-activity relationships that govern its biological activity. For the medicinal chemist, the pyrazolo[1,5-a]pyrazine core represents a fertile ground for innovation, offering novel intellectual property and the potential to address a distinct spectrum of therapeutic targets.

Physicochemical Properties and Drug-Likeness: A Foundation for Discovery

The pyrazolo[1,5-a]pyrazine core, a fused bicyclic heteroaromatic system, possesses a unique set of physicochemical properties that make it an attractive starting point for drug discovery. Its rigid, planar structure provides a well-defined framework for the spatial orientation of substituents, facilitating predictable interactions with biological targets. The presence of three nitrogen atoms imparts a degree of polarity and potential for hydrogen bonding, which can be modulated by substitution to fine-tune solubility and membrane permeability.

PropertyValueSource
Molecular Formula C₆H₅N₃PubChem
Molecular Weight 119.12 g/mol PubChem
XLogP3 0.8PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem

Caption: Key computed physicochemical properties of the parent pyrazolo[1,5-a]pyrazine scaffold.

The low molecular weight and XLogP3 value of the unsubstituted core provide ample room for the addition of various functional groups while maintaining favorable drug-like properties according to Lipinski's Rule of Five. This inherent "lead-likeness" is a significant advantage in the early stages of drug discovery, allowing for extensive chemical exploration without immediately encountering issues of poor absorption or metabolic instability.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the pyrazolo[1,5-a]pyrazine scaffold can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern. A prevalent and versatile approach involves the condensation of a 3-aminopyrazole precursor with a 1,2-dicarbonyl compound or its equivalent.

General Synthesis of the Pyrazolo[1,5-a]pyrazine Core

aminopyrazole 3-Aminopyrazole intermediate Condensation Intermediate aminopyrazole->intermediate Nucleophilic attack dicarbonyl 1,2-Dicarbonyl (e.g., glyoxal) dicarbonyl->intermediate pyrazine_core Pyrazolo[1,5-a]pyrazine intermediate->pyrazine_core Cyclization & Dehydration

Caption: General synthetic scheme for the pyrazolo[1,5-a]pyrazine core.

A notable and increasingly important subclass of this scaffold is the pyrazolo[1,5-a]pyrazin-4(5H)-one series. These derivatives have shown significant promise in the realm of neuroscience, and their synthesis often employs a microwave-assisted, one-pot approach, which offers advantages in terms of reaction time and yield.[1]

Detailed Protocol: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones[1]

This protocol describes a solvent-free, one-step synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones.

Materials:

  • Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives

  • 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivative and the appropriate amine (e.g., 2-(2-aminoethoxy)ethanol) in a 1:1.2 molar ratio.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power and temperature optimized for the specific substrates (e.g., 150 W, 120 °C) for a duration of 10-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired pyrazolo[1,5-a]pyrazin-4(5H)-one derivative.

  • Characterize the final product using IR, ¹H NMR, mass spectrometry, and, if suitable crystals are obtained, X-ray diffraction analysis.[1]

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the rate of reaction by efficiently heating the polar reactants, leading to shorter reaction times and often cleaner product formation compared to conventional heating.

  • Solvent-Free Conditions: This "green chemistry" approach reduces waste and simplifies the work-up procedure, making the synthesis more environmentally friendly and cost-effective.

  • Excess Amine: A slight excess of the amine component is used to ensure the complete consumption of the pyrazole starting material.

Therapeutic Applications: Beyond Kinase Inhibition

While the pyrazolo[1,5-a]pyrimidine scaffold is heavily associated with kinase inhibitors in oncology, the pyrazolo[1,5-a]pyrazine core has demonstrated a distinct and exciting therapeutic trajectory, particularly in the field of neuroscience.

Central Nervous System (CNS) Disorders: A New Frontier

Recent groundbreaking research has identified pyrazolo[1,5-a]pyrazin-4-one derivatives as potent and brain-penetrant GluN2A-selective positive allosteric modulators (PAMs) .[2][3] The N-methyl-D-aspartate (NMDA) receptors, specifically those containing the GluN2A subunit, play a pivotal role in synaptic plasticity, learning, and memory.[2] Their dysfunction has been implicated in a range of neuropsychiatric and neurological disorders, including schizophrenia, depression, and epilepsy.[2]

The development of selective GluN2A PAMs represents a promising therapeutic strategy to enhance NMDA receptor function in a controlled manner, potentially offering a more refined approach with fewer side effects than non-selective agonists. The pyrazolo[1,5-a]pyrazine scaffold has emerged as a key pharmacophore in this area, with lead compounds demonstrating high selectivity against other NMDA receptor subtypes and AMPA receptors.[2]

glutamate Glutamate nmda_receptor NMDA Receptor (GluN1/GluN2A) glutamate->nmda_receptor glycine Glycine glycine->nmda_receptor channel_opening Increased Channel Opening Probability nmda_receptor->channel_opening pam Pyrazolo[1,5-a]pyrazine PAM pam->nmda_receptor Allosteric Binding calcium_influx Enhanced Ca²⁺ Influx channel_opening->calcium_influx ltp Long-Term Potentiation (LTP) calcium_influx->ltp synaptic_plasticity Improved Synaptic Plasticity ltp->synaptic_plasticity

Caption: Mechanism of action of pyrazolo[1,5-a]pyrazine GluN2A PAMs.

Kinase Inhibition: A Continued Avenue of Exploration

Despite the exciting developments in CNS research, the pyrazolo[1,5-a]pyrazine scaffold also retains its potential as a kinase inhibitor, albeit with different target profiles compared to its pyrimidine counterpart. Patents have been filed for pyrazolo[1,5-a]pyrazine derivatives as inhibitors of Janus kinases (JAKs) and RET kinase .[4][5]

The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in autoimmune diseases and certain cancers.[4] Pyrazolo[1,5-a]pyrazine-based JAK inhibitors have shown potent activity, suggesting their potential in the treatment of conditions like rheumatoid arthritis and psoriasis.[4]

RET (Rearranged during Transfection) is a receptor tyrosine kinase, and mutations in the RET gene are oncogenic drivers in various cancers, including thyroid and lung cancers. The development of selective RET inhibitors is an active area of research, and the pyrazolo[1,5-a]pyrazine scaffold has been identified as a promising starting point for the design of such agents.

Anti-inflammatory Potential

The role of pyrazolo[1,5-a]pyrazine derivatives in modulating inflammatory responses is an emerging area of interest.[4] The inhibition of pro-inflammatory signaling pathways, such as the JAK-STAT pathway, provides a clear rationale for their anti-inflammatory effects. Further investigation into their mechanisms of action in inflammatory models is warranted to fully elucidate their therapeutic potential in this domain.

Structure-Activity Relationship (SAR) Insights

The systematic exploration of the structure-activity relationship is paramount in optimizing the potency, selectivity, and pharmacokinetic properties of any drug candidate. While comprehensive SAR studies for the pyrazolo[1,5-a]pyrazine scaffold are still evolving, initial findings provide valuable guidance for future design efforts.

SAR for GluN2A-Selective PAMs

For the pyrazolo[1,5-a]pyrazin-4-one series of GluN2A PAMs, specific structural modifications have been shown to be critical for activity and selectivity.[2]

PositionModificationImpact on Activity
R¹ (at C3) Small, lipophilic groups (e.g., methyl, ethyl)Generally well-tolerated.
R² (at C6) Aromatic or heteroaromatic ringsCrucial for potency; electronic properties of the ring influence activity.
R³ (at N5) Substituted alkyl chainsCan be modified to optimize brain penetration and pharmacokinetic properties.

Caption: General SAR trends for pyrazolo[1,5-a]pyrazin-4-one GluN2A PAMs.

A key aspect of the development of these PAMs was the successful "scaffold hopping" from an initial hit to the pyrazolo[1,5-a]pyrazin-4-one core, which led to improved potency and selectivity.[2] This highlights the value of exploring diverse heterocyclic systems in lead optimization.

Experimental Protocols: Evaluating Biological Activity

The in vitro and in vivo evaluation of pyrazolo[1,5-a]pyrazine derivatives is crucial for determining their therapeutic potential. The choice of assays depends on the intended therapeutic target.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of pyrazolo[1,5-a]pyrazine derivatives against a specific kinase (e.g., JAK1, RET).

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (pyrazolo[1,5-a]pyrazine derivatives)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation:

  • Include a known inhibitor of the target kinase as a positive control to ensure the assay is performing correctly.

  • Include a no-enzyme control to determine the background signal.

  • Run each concentration in triplicate to ensure the reproducibility of the results.

In Vivo Model of Neurological Disorders

Objective: To evaluate the in vivo efficacy of pyrazolo[1,5-a]pyrazine GluN2A PAMs in a relevant animal model of a neurological disorder (e.g., a model of cognitive impairment).

Materials:

  • Test animals (e.g., rats or mice)

  • Test compound formulated for oral or intravenous administration

  • Vehicle control

  • Behavioral testing apparatus (e.g., Morris water maze for learning and memory)

Procedure:

  • Acclimate the animals to the housing and testing environment.

  • Administer the test compound or vehicle to the animals at a predetermined dose and time before behavioral testing.

  • Conduct the behavioral test according to a standardized protocol. For example, in the Morris water maze, assess the animals' ability to learn the location of a hidden platform.

  • Record and analyze the behavioral data (e.g., escape latency, path length).

  • After the behavioral testing, brain tissue can be collected to measure compound exposure and target engagement.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrazine scaffold has emerged from the shadow of its pyrimidine isomer to establish itself as a promising and versatile platform for drug discovery. Its unique therapeutic applications, particularly in the challenging area of CNS disorders, underscore its potential to yield novel medicines with new mechanisms of action. The synthetic accessibility of the core and the amenability to a wide range of chemical modifications provide a solid foundation for further exploration.

Future research should focus on:

  • Expanding the chemical space: Developing novel synthetic methodologies to access a wider diversity of substituted pyrazolo[1,5-a]pyrazine derivatives.

  • Broadening the therapeutic scope: Investigating the potential of this scaffold against a wider range of biological targets, including those involved in inflammatory and metabolic diseases.

  • Deepening the understanding of SAR: Conducting comprehensive SAR studies to build robust models that can guide the rational design of more potent and selective compounds.

  • Optimizing ADME properties: Focusing on improving the absorption, distribution, metabolism, and excretion properties of lead compounds to enhance their clinical translatability.

As our understanding of the medicinal chemistry of the pyrazolo[1,5-a]pyrazine scaffold continues to grow, it is poised to become an increasingly important tool in the armamentarium of drug discovery scientists, offering new hope for the treatment of a variety of challenging diseases.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • The Prohibited List. World Anti-Doping Agency.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
  • US10570135B2 - Substituted pyrazolo[1,5-A]pyrimidines and their use in the treatment of medical disorders.
  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters.
  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules.
  • Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands. Acta Pharmaceutica Sinica B.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Synthesis of substituted pyrazolo [1,5 — a] pyrimidines.
  • LT3418281T - Pyrazolo[1,5-a]pyrimidines useful as inhibitors of atr kinase for the treatment of cancer diseases.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a crucial reaction for synthesizing novel compounds in drug discovery and materials science, is provided below. This technical support center offers troubleshooting advice and frequently asked questions in a direct, problem-solving format.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. However, its application to specific substrates, such as the nitrogen-rich this compound, presents unique challenges that require careful optimization. This guide addresses common issues encountered during this reaction, providing scientifically grounded explanations and actionable solutions.

Key Challenges with This Heterocyclic Substrate

The structure of this compound introduces specific hurdles not always present in simpler aryl halide couplings:

  • Catalyst Inhibition: The substrate contains multiple nitrogen atoms which can act as ligands, coordinating to the palladium catalyst. This can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalytic cycle and reducing reaction rates.[1][2]

  • Competing Side Reactions: The electron-rich nature of the heterocyclic ring can influence the propensity for side reactions such as debromination (hydrodehalogenation).[3][4] Furthermore, issues common to all Suzuki couplings, like protodeborylation of the boronic acid partner and homocoupling, must be managed.[2][5]

  • Substrate Acidity: The N-H proton on the pyrazole ring can be acidic, especially under basic reaction conditions. Deprotonation can alter the electronic properties of the substrate and its interaction with the catalyst.[1]

Frequently Asked Questions & Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the reaction.

Section 1: Low to No Product Conversion

Q1: My reaction shows no conversion, and I only recover starting materials. What are the primary things to check?

A1: A complete lack of reactivity usually points to a fundamental issue with one of the core components of the catalytic cycle.

  • Catalyst Activity & Inert Atmosphere: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. More critically, oxygen can rapidly oxidize the active Pd(0) catalyst to an inactive state and promote the homocoupling of boronic acids.[5][6]

    • Solution: Ensure your solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time. Use a fresh, reliable palladium source. Air-stable precatalysts like XPhosPdG2 can be beneficial.[3][4]

  • Base Activation: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[7] If the base is too weak, old, or hydrated (when anhydrous conditions are intended), this step will fail.

    • Solution: Use a strong, freshly opened, or properly stored base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.

  • Ligand Failure: In the absence of a suitable ligand, the reaction will likely not proceed.[1] The ligand is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[8]

    • Solution: Verify that the correct ligand was added. For this electron-rich heterocyclic system, standard ligands like PPh₃ may be insufficient. Switch to a more electron-rich and bulky ligand such as XPhos, SPhos, or RuPhos.[1][6]

Q2: My reaction starts but stalls at low conversion (e.g., <30%). What is causing this?

A2: Stalling often indicates catalyst deactivation or inhibition during the reaction.

  • Catalyst Poisoning by Heterocycle: As mentioned, the nitrogen atoms in your this compound can coordinate to the palladium center, leading to catalytically inactive species.[2][9]

    • Solution: Increase the ligand-to-palladium ratio. A higher concentration of a strongly binding phosphine ligand can outcompete the heterocyclic substrate for coordination sites on the palladium. Ratios from 1.5:1 to 4:1 (ligand:Pd) are worth exploring. Using bulky biarylphosphine ligands (e.g., Buchwald ligands) can sterically hinder the approach of the substrate's nitrogen atoms to the metal center.[8][10]

  • Palladium Black Formation: The precipitation of metallic palladium (palladium black) is a common sign of catalyst decomposition.[5] This can be caused by high temperatures, improper ligand choice, or impurities.

    • Solution: Lower the reaction temperature. While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition. Screen temperatures from 80 °C to 110 °C. Ensure you are using a robust ligand that stabilizes the Pd(0) species.[8]

Section 2: Side Product Formation

Q3: I'm observing a significant amount of the debrominated starting material. How can I prevent this?

A3: Debromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom.

  • Causality: This side reaction can be facilitated by the palladium catalyst itself, often when the catalytic cycle is slowed or interrupted. It can also be exacerbated by certain solvents or impurities that can act as a hydride source.

    • Solution 1 (Catalyst System): The choice of catalyst and ligand is critical. Certain catalyst systems are known to minimize this side reaction. For a similar substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a tandem XPhosPdG2/XPhos catalyst system was required to avoid debromination.[3][4] This highlights the importance of using modern, highly active catalyst systems.

    • Solution 2 (Reaction Conditions): Minimize reaction time and temperature. Over-running the reaction after full consumption of the limiting reagent can lead to an increase in side products.

Q4: My main byproduct is the homocoupled dimer of my boronic acid. What's wrong?

A4: Boronic acid homocoupling (e.g., Ar-B(OH)₂ → Ar-Ar) is almost always caused by the presence of oxygen.[5][6] Oxygen oxidizes the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.

  • Solution: The remedy is rigorous exclusion of oxygen. Re-evaluate your degassing procedure for solvents and ensure your reaction vessel is properly sealed and maintained under a positive inert gas pressure.

Q5: The boronic acid seems to be decomposing, as I see a protodeborylated byproduct. How can I improve its stability?

A5: Protodeborylation (Ar-B(OH)₂ → Ar-H) is the hydrolysis of the carbon-boron bond. It is often competitive with the desired cross-coupling, especially with electron-deficient or heteroaryl boronic acids, and can be accelerated by high temperatures and prolonged reaction times in aqueous basic media.[2][5]

  • Solution 1 (Use Boronate Esters): Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). Boronate esters are generally more robust towards protodeborylation and can be purified via chromatography.[11][12] They often provide more consistent and reproducible results.

  • Solution 2 (Use Potassium Trifluoroborates): Potassium aryltrifluoroborates (ArBF₃K) are another class of highly stable and crystalline boron reagents that are often resistant to protodeborylation.[13]

  • Solution 3 (Modify Conditions): Use milder bases like K₂CO₃ or KF if compatible with the reaction.[7] Minimize the amount of water in the reaction or run it under anhydrous conditions if possible, although some water is often necessary for the hydrolysis of boronate esters and efficient transmetalation.[11]

Optimization and Protocols

Visualizing the Process

A clear understanding of the Suzuki-Miyaura catalytic cycle is fundamental to troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂(X) (X = Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pdl2_r2 R¹-Pd(II)L₂(R²) transmetalation->r1_pdl2_r2 reductive_elimination Reductive Elimination r1_pdl2_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-Br (Heteroaryl Bromide) r1x->oxidative_addition r2b R²-B(OR)₂ (Boronic Acid/Ester) r2b->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow

When a reaction fails, a systematic approach is key.

Troubleshooting_Workflow start Reaction Start check_yield Low or No Yield? start->check_yield no_yield_cause Potential Causes: - Inactive Catalyst - No Base Activity - O₂ Contamination check_yield->no_yield_cause Yes (No Conversion) low_yield_cause Potential Causes: - Catalyst Poisoning (N-atoms) - Catalyst Decomposition - Side Reactions Dominating check_yield->low_yield_cause Yes (Stalling) success High Yield Proceed to Purification check_yield->success No no_yield_solution Solution: 1. Use fresh Pd source/ligand. 2. Use fresh, strong base. 3. Rigorously degas solvent. no_yield_cause->no_yield_solution low_yield_solution Screening Strategy: - ↑ Ligand:Pd Ratio - Screen Bulky Ligands (XPhos) - ↓ Temperature - Use Boronate Ester low_yield_cause->low_yield_solution

Caption: A logical workflow for troubleshooting failed reactions.

Recommended Starting Protocol

This protocol provides a robust starting point for optimization, incorporating best practices for this challenging substrate.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G2 or Pd₂(dba)₃) (1-3 mol%)

  • Ligand (e.g., XPhos) (2-6 mol%, maintain ~2:1 ligand:Pd ratio if not using a precatalyst)

  • Base (e.g., K₃PO₄, finely powdered) (2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene/Water 10:1)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst and any additional ligand.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath or microwave reactor. Stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 4-16 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Condition Screening

When optimizing, it is crucial to systematically vary parameters. The following table illustrates a typical screening approach for this reaction.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100<10Ineffective, significant starting material recovered.
2Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (3)Dioxane10025Modest improvement, but stalling observed.
3Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Toluene11075Good conversion, minor debromination.
4XPhos Pd G2 (2)-K₃PO₄ (3)Dioxane10092 Optimal: High yield, clean reaction profile.
5XPhos Pd G2 (2)-Cs₂CO₃ (3)Dioxane10088Cesium carbonate is also effective.
6XPhos Pd G2 (2)-K₃PO₄ (3)THF8065Lower temperature reduces rate.

Yields are hypothetical for illustrative purposes and based on typical outcomes for similar systems.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695-4698.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gorgani, N. N., & Găină, L. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 26(16), 4994.
  • Kivala, M., et al. (2010). Suzuki cross-coupling reactions of 4,7-dibromo[1][6][7]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Beilstein Journal of Organic Chemistry, 6, 83.

  • Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11, 280-290.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Image from publication]. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5047-5058.
  • Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(11), 2913-2916.
  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(45), 10620-10621.
  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11, 280-290. (Note: Same as ref 8, different URL)
  • Sherwood, T. C., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 84(18), 11648-11655.
  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Online forum post]. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using... Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Sci-Hub. (n.d.). Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2,6-dimethyl-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki–Miyaura cross-coupling reaction. Retrieved from a cached version of the original article.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3353-3357.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Carrow, B. P., & Hartwig, J. F. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(8), 2317-2347.
  • Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14, 1481-1488.
  • ChemRxiv. (2023). Improved Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. [Preprint].
  • Aronet, A., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(1), 213-217.
  • Aslam, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4321.
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Arvanitis, A. G., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291.
  • Sherwood, T. C., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 84(18), 11648-11655. (Note: Same as ref 15, different URL)
  • Sci-Hub. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from a cached version of the original article.
  • Sci-Hub. (n.d.). ChemInform Abstract: Suzuki—Miyaura Cross‐Couplings of Arenediazonium Tetrafluoroborate Salts with Arylboronic Acids Catalyzed by Aluminum Hydroxide Supported Palladium Nanoparticles. Retrieved from a cached version of the original article.
  • Anderson, K. W., et al. (2005). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 127(32), 11242-11243.
  • Eidam, O., et al. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura Cross-Coupling Methodology. The Journal of Organic Chemistry, 79(17), 8036-8049.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, notably explored as a core scaffold for developing potent therapeutic agents, including Hepatitis B Virus (HBV) core protein allosteric modulators.[1] Its synthesis, particularly on a larger scale, presents unique challenges that require careful control of reaction conditions and a thorough understanding of potential side reactions and purification strategies. This guide provides a comprehensive two-stage synthetic approach, highlighting critical parameters and offering solutions to common issues encountered during production.

Synthetic Workflow Overview

The synthesis of this compound can be efficiently achieved in a two-step process:

  • Stage 1: Cyclocondensation to form the core 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold.

  • Stage 2: Regioselective Bromination to introduce the bromine atom at the C3 position.

Synthesis_Workflow Start Starting Materials (e.g., 3-aminopyrazole, 1,2-dibromoethane) Stage1 Stage 1: Cyclocondensation Formation of Tetrahydropyrazolo[1,5-a]pyrazine Start->Stage1 Intermediate 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Stage1->Intermediate Stage2 Stage 2: Regioselective Bromination Intermediate->Stage2 Product This compound Stage2->Product Purification Purification (Crystallization/Chromatography) Product->Purification FinalProduct Final Purified Product Purification->FinalProduct

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

The foundational step involves the construction of the bicyclic core. A common and effective method is the cyclization of an aminopyrazole with a suitable dielectrophile.[2]

Experimental Protocol

A plausible synthetic route for the formation of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is through the condensation of 3-aminopyrazole with a two-carbon electrophile like 1,2-dibromoethane or a protected equivalent, followed by cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
3-Aminopyrazole83.09->98%
1,2-Dibromoethane187.862.18>99%
Potassium Carbonate138.21->99%
Acetonitrile (ACN)41.050.786Anhydrous

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-aminopyrazole (1.0 eq) and anhydrous acetonitrile.

  • Base Addition: Add finely ground potassium carbonate (2.5 eq). The heterogeneity of the mixture is expected.

  • Reagent Addition: Slowly add 1,2-dibromoethane (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel or by crystallization.

Troubleshooting and FAQs for Stage 1

Q1: The reaction is sluggish or incomplete even after extended reflux. What could be the issue?

A1:

  • Insufficient Base: Ensure the potassium carbonate is finely powdered and anhydrous. Clumps can reduce the effective surface area and reactivity. Consider using a stronger base like sodium hydride (NaH), but exercise extreme caution due to its pyrophoric nature, especially on a large scale.

  • Solvent Polarity: While acetonitrile is a good choice, for less soluble starting materials, a more polar aprotic solvent like dimethylformamide (DMF) could be beneficial. However, be aware that DMF has a higher boiling point, which will require higher temperatures and can lead to different side products.

  • Purity of Starting Materials: Impurities in the 3-aminopyrazole or 1,2-dibromoethane can inhibit the reaction. Ensure the purity of your starting materials before commencing.

Q2: I am observing the formation of multiple products by TLC/LC-MS. What are the likely side products?

A2:

  • N-alkylation Isomers: 3-aminopyrazole has two nucleophilic nitrogen atoms. While the desired reaction is at the endocyclic nitrogen followed by cyclization, alkylation at the exocyclic amino group can occur. Careful control of reaction temperature and the choice of base can influence the regioselectivity.

  • Polymerization: 1,2-dibromoethane can react with multiple molecules of 3-aminopyrazole, leading to polymeric byproducts. Using a slight excess of the aminopyrazole or slow addition of the dibromoethane can help minimize this.

Q3: How can I improve the yield and purity of the isolated intermediate?

A3:

  • Purification Strategy: For larger scales, crystallization is often more practical than chromatography. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal crystallization conditions.

  • Phase Transfer Catalyst: On a larger scale, the use of a phase transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes improve the reaction rate and yield in heterogeneous reactions.

Stage 2: Regioselective Bromination

The introduction of a bromine atom at the C3 position is a critical step. Electrophilic bromination is the most common approach.

Experimental Protocol

A greener and safer alternative to using liquid bromine is the in-situ generation of bromine or the use of N-bromosuccinimide (NBS).[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Purity
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine123.16>97%
N-Bromosuccinimide (NBS)177.98>98%
Acetic Acid60.05Glacial
Dichloromethane (DCM)84.93Anhydrous

Step-by-Step Procedure:

  • Reaction Setup: In a flask protected from light, dissolve the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.

  • Brominating Agent Addition: Cool the solution to 0-5°C using an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 30-60 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0-5°C for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Work-up: If DCM was used, wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate. If acetic acid was used, it may need to be neutralized with a base before extraction.

  • Isolation and Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Bromination_Mechanism cluster_0 Electrophilic Aromatic Substitution Pyrazolo Pyrazolo[1,5-a]pyrazine (Electron-rich ring) Intermediate Sigma Complex (Carbocation Intermediate) Pyrazolo->Intermediate + Br+ NBS N-Bromosuccinimide (NBS) (Source of Br+) NBS->Intermediate Generates Product 3-Bromo-pyrazolo[1,5-a]pyrazine Intermediate->Product - H+ Succinimide Succinimide Intermediate->Succinimide Proton transfer to succinimide anion

Caption: Simplified mechanism of electrophilic bromination using NBS.

Troubleshooting and FAQs for Stage 2

Q1: The bromination reaction is producing significant amounts of di-brominated or other isomeric products. How can I improve regioselectivity?

A1:

  • Temperature Control: Electrophilic bromination is an exothermic reaction. Maintaining a low temperature (0-5°C) is crucial to prevent over-bromination and side reactions.

  • Stoichiometry: Use a slight excess of the brominating agent (e.g., 1.05 eq of NBS). A large excess will lead to the formation of di-brominated products.

  • Solvent Choice: The solvent can influence the reactivity of the brominating agent. Acetic acid can act as both a solvent and a mild catalyst, potentially leading to a cleaner reaction compared to less polar solvents.[3]

Q2: The work-up is difficult, and I'm experiencing product loss.

A2:

  • Emulsion Formation: During the aqueous work-up, emulsions can form, especially with chlorinated solvents. Adding brine can help to break up emulsions.

  • Product Solubility: The brominated product may have different solubility characteristics than the starting material. Ensure you are using an appropriate extraction solvent.

Q3: How can I effectively purify the final product on a large scale?

A3:

  • Recrystallization: This is the most cost-effective and scalable purification method. Experiment with various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol or isopropanol are often good starting points.

  • Acid-Base Extraction: The pyrazine nitrogen atoms are basic. It may be possible to dissolve the crude product in an acidic solution, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to precipitate the purified product.

Q4: Are there greener alternatives for the bromination step?

A4: Yes, "green chemistry" approaches are highly encouraged for scale-up. One such method involves the use of a mixture of sodium or potassium bromide and an oxidizing agent like potassium bromate in an acidic medium, such as acetic acid.[3] This in-situ generation of bromine avoids the handling of highly corrosive and toxic elemental bromine.

Summary of Key Scale-Up Considerations

ParameterLaboratory ScaleScale-Up ConsiderationRationale
Heating/Cooling Heating mantle, ice bathJacketed reactor with precise temperature controlMaintain uniform temperature throughout the larger volume to ensure consistent reaction rates and minimize side reactions.
Reagent Addition Pipette, dropping funnelMetering pump for controlled additionPrevents localized high concentrations and exotherms, especially during bromination.
Mixing Magnetic stirrerOverhead mechanical stirrerEnsures efficient mixing in larger, more viscous reaction mixtures.
Work-up Separatory funnelLiquid-liquid extraction in a larger vessel or a continuous extractorManages larger volumes and can improve extraction efficiency.
Purification Column chromatographyRecrystallization, precipitationMore economical and practical for large quantities of material.
Safety Fume hoodProcess safety management, dedicated ventilation, and personal protective equipmentHandling larger quantities of hazardous materials requires more stringent safety protocols.

References

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs)
  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole deriv

Sources

Minimizing impurities in the synthesis of pyrazolopyrazine analogues

Author: BenchChem Technical Support Team. Date: February 2026

An official website of the United States government. Here's how you know

Introduction: The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications. Achieving high purity in the synthesis of these analogues is paramount, as even minor impurities can confound biological data and pose safety risks in drug development. This guide provides field-proven insights, troubleshooting protocols, and proactive strategies to help researchers minimize impurities and streamline their synthetic workflows.

PART 1: Troubleshooting Guide — Reactive Interventions

This section addresses common issues encountered during and after the synthesis of pyrazolopyrazine analogues. Each entry details the likely cause of the problem and provides a step-by-step approach to resolving it.

Q1: My final product is contaminated with a regioisomeric impurity that is difficult to separate. How can I confirm its identity and improve the regioselectivity of my reaction?

A1: The formation of regioisomers is a frequent challenge in pyrazolopyrazine synthesis, particularly in reactions involving unsymmetrically substituted pyrazole precursors. The most common cause is the non-selective reaction at two different nitrogen atoms in the pyrazole ring during the cyclization step.

Immediate Actions & Troubleshooting:

  • Structural Confirmation:

    • Technique: The most definitive method for identifying regioisomers is through 2D NMR spectroscopy.

    • Protocol: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Key long-range correlations between protons on the pyrazine ring and carbons in the pyrazole ring will unambiguously determine the connectivity. For example, a correlation from H7 to C3a is characteristic of the desired pyrazolo[1,5-a]pyrazine core. The absence of this correlation and the presence of others (e.g., H7 to C2) may indicate the formation of the undesired regioisomer.

  • Improving Regioselectivity:

    • Solvent Polarity: The polarity of the solvent can significantly influence the reaction's regioselectivity. It can alter the tautomeric equilibrium of the starting materials and stabilize one transition state over another.

      • Recommendation: Screen a range of solvents with varying polarities, from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, isopropanol).

    • Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the product formed via the lower energy transition state.

      • Recommendation: Attempt the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer duration. Monitor the reaction progress carefully by TLC or LC-MS to avoid incomplete conversion.

    • Catalyst/Base Selection: The choice of base or catalyst is critical. A bulkier base may sterically hinder attack at one nitrogen atom, thereby favoring the formation of a specific regioisomer.

      • Recommendation: If using a base like potassium carbonate, consider switching to a bulkier, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a sterically hindered alkoxide like potassium tert-butoxide.

Troubleshooting Workflow: Regioisomer Contamination

G start Regioisomeric Impurity Detected confirm Confirm Structure via 2D NMR (HMBC) start->confirm remediate Remediation Strategy confirm->remediate solvent Screen Solvents (Toluene, DMF, EtOH) remediate->solvent Is reaction chemistry flexible? purify Attempt Preparative HPLC / SFC remediate->purify Is separation feasible? temp Lower Reaction Temperature solvent->temp base Use Sterically Hindered Base (e.g., DBU) temp->base end Purity Achieved base->end purify->end G A Reagent A (e.g., Aminopyrazole) Intermediate Reactive Intermediate A* A->Intermediate Activation B Reagent B (e.g., α-haloketone) Desired Desired Product Pyrazolo[1,5-a]pyrazine Intermediate->Desired + Reagent B (Fast, Desired) Dimer Homodimer Impurity (A-A) Intermediate->Dimer + Intermediate A* (Slow, Undesired)

Validation & Comparative

A Researcher's Guide to Privileged Scaffolds: A Comparative Analysis of Pyrazolo[1,5-a]pyrazine and Pyrazolo[1,5-a]pyrimidine Cores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice of a Core Scaffold

In the intricate chess game of drug discovery, the selection of a core heterocyclic scaffold is a pivotal opening move. This choice dictates the vector of exploration for structure-activity relationships (SAR), influences physicochemical properties, and ultimately shapes the therapeutic potential of a new chemical entity. Among the vast array of available scaffolds, pyrazolo[1,5-a]pyrimidines have achieved a "privileged" status, forming the foundation of numerous approved drugs and clinical candidates.[1][2] Their isomeric cousins, the pyrazolo[1,5-a]pyrazines, represent a less-explored but increasingly compelling alternative. This guide provides a deep, comparative analysis of these two scaffolds, moving beyond simple structural diagrams to explore the practical implications of their differences in synthesis, physicochemical properties, and biological applications. Our goal is to equip medicinal chemists with the data-driven insights needed to select the optimal core for their specific drug discovery program.

Fundamental Structural and Physicochemical Differences

The distinction between the two cores lies in the placement of a single nitrogen atom within the six-membered ring. This subtle isomeric difference creates a ripple effect, altering the electronic landscape, hydrogen bonding potential, and overall topology of the molecules.

  • Pyrazolo[1,5-a]pyrimidine: Features nitrogen atoms at positions 1, 5, and 7 (bridgehead). This arrangement provides a key hydrogen bond acceptor at N5 and allows for a wide range of substitutions that modulate its properties.

  • Pyrazolo[1,5-a]pyrazine: Contains nitrogen atoms at positions 1, 4, and 7 (bridgehead). The presence of the 1,4-diazine (pyrazine) ring, as opposed to the 1,3-diazine (pyrimidine) ring, introduces an additional hydrogen bond acceptor and generally increases the polarity of the core.

This fundamental difference has significant consequences for drug development, as summarized below.

Table 1: Comparative Physicochemical Profile

PropertyPyrazolo[1,5-a]pyrazine CorePyrazolo[1,5-a]pyrimidine CoreMechanistic Rationale
Polar Surface Area (PSA) Generally HigherGenerally LowerThe additional nitrogen atom in the pyrazine ring contributes to a higher PSA, which can enhance solubility.
Aqueous Solubility Generally HigherVariable, can be a challengeIncreased polarity and an additional H-bond acceptor often lead to improved solubility, a key advantage in addressing absorption issues.[3]
Lipophilicity (LogP) Generally LowerGenerally HigherThe increased polarity of the pyrazine-containing scaffold typically results in lower lipophilicity.
Hydrogen Bond Acceptors 32The pyrazine nitrogen at position 4 provides an additional site for interaction with biological targets.
Metabolic Stability Dependent on substitutionCan be susceptible to oxidation, but substitutions can enhance stability.[3]The specific sites of metabolism are highly dependent on the substituents, but the core electronics can influence susceptibility to CYP-mediated oxidation.

Synthetic Accessibility: Constructing the Cores

A critical consideration for any scaffold is its ease of synthesis and amenability to diversification. Both cores are accessible through reliable, well-documented synthetic strategies, typically involving the cyclocondensation of a 3-aminopyrazole precursor.

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The most prevalent and versatile method for constructing this scaffold is the condensation of 3-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents, such as enaminones or α,β-unsaturated ketones.[2][4][5] This approach allows for broad diversification at positions 2, 5, 6, and 7 of the final product.

G General Synthesis of Pyrazolo[1,5-a]pyrimidines cluster_0 Reactants cluster_1 Process cluster_2 Product Aminopyrazole 3-Aminopyrazole Reaction Cyclocondensation Aminopyrazole->Reaction Dicarbonyl 1,3-Biselectrophile (e.g., β-Diketone) Dicarbonyl->Reaction Product Pyrazolo[1,5-a]pyrimidine Reaction->Product Dehydration

Caption: Workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Exemplary Protocol: Synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid.

  • Addition of Reagent: Add acetylacetone (1.1 eq) to the solution dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 120 °C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Work-up: Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry to afford the title compound. Recrystallization from ethanol may be performed for higher purity.

Synthesis of the Pyrazolo[1,5-a]pyrazine Core

The synthesis of the pyrazolo[1,5-a]pyrazine core generally involves the reaction of a 3-aminopyrazole with an α-haloketone or a similar 1,2-bielectrophilic species. The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration/aromatization.

G General Synthesis of Pyrazolo[1,5-a]pyrazines cluster_0 Reactants cluster_1 Process cluster_2 Product Aminopyrazole 3-Aminopyrazole Reaction Condensation & Intramolecular Cyclization Aminopyrazole->Reaction Haloketone α-Haloketone Haloketone->Reaction Product Pyrazolo[1,5-a]pyrazine Reaction->Product Dehydration

Caption: Workflow for pyrazolo[1,5-a]pyrazine synthesis.

Exemplary Protocol: Synthesis of 2,5-diphenylpyrazolo[1,5-a]pyrazine

  • Reaction Setup: Combine 3-amino-5-phenyl-1H-pyrazole (1.0 eq), 2-bromoacetophenone (1.05 eq), and sodium bicarbonate (2.5 eq) in ethanol.

  • Heating: Heat the suspension to reflux for 12-18 hours, monitoring by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and extract the product with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

A Comparative Look at Biological Applications

Both scaffolds have proven to be exceptionally fruitful in medicinal chemistry, but they have found distinct niches based on their inherent structural and electronic properties.

Pyrazolo[1,5-a]pyrimidines: The Kinase Inhibitor Powerhouse

This scaffold is a dominant motif in modern drug discovery, particularly in oncology and immunology.[1][2] Its rigid, planar structure and ability to form key hydrogen bonds make it an excellent ATP-mimetic for kinase inhibition.[5]

  • Key Therapeutic Areas:

    • Oncology: A vast number of inhibitors targeting kinases such as Trk, CDK2, EGFR, B-Raf, and Pim-1 are based on this core.[4][6][7][8] Marketed drugs like Larotrectinib and Repotrectinib validate its clinical success as a Trk inhibitor.[4][7]

    • Central Nervous System (CNS): The scaffold is present in anxiolytic and hypnotic agents like Zaleplon and Indiplon.[2]

    • Inflammation & Immunology: Derivatives have been developed as potent inhibitors of kinases like IRAK4 and for treating inflammatory conditions.[3]

    • Other Activities: The scaffold has also shown antimicrobial, antiviral, and analgesic properties.[2][5]

G scaffold Pyrazolo[1,5-a]pyrimidine kinase Kinase Inhibition (Oncology, Inflammation) scaffold->kinase cns CNS Disorders (Anxiolytics, Hypnotics) scaffold->cns antimicrobial Antimicrobial & Antiviral scaffold->antimicrobial

Caption: Major therapeutic applications of pyrazolo[1,5-a]pyrimidines.

Pyrazolo[1,5-a]pyrazines: An Emerging Scaffold for Selective Inhibition

While less prevalent in the literature, the pyrazolo[1,5-a]pyrazine core is gaining traction as a scaffold for developing highly selective inhibitors, particularly where additional hydrogen bonding interactions can be leveraged.

  • Key Therapeutic Areas:

    • Inflammation & Autoimmune Disease: This core is being actively investigated for the development of Janus kinase (JAK) family inhibitors, which are crucial targets for a range of autoimmune and inflammatory disorders.[9]

    • Oncology: As many cancers are driven by aberrant kinase signaling, the development of pyrazolo[1,5-a]pyrazine-based kinase inhibitors is a logical and active area of research.[9]

G scaffold Pyrazolo[1,5-a]pyrazine jak JAK Kinase Inhibition (Inflammation, Autoimmune) scaffold->jak oncology Oncology (Targeted Therapies) scaffold->oncology

Caption: Key therapeutic applications of pyrazolo[1,5-a]pyrazines.

Case Study: A Head-to-Head SAR Analysis for Kinase Hinge-Binding

To crystallize the practical differences, let us consider a common objective in kinase inhibitor design: achieving potent and selective binding to the ATP-binding site's hinge region. The pyrazolo[1,5-a]pyrimidine core is known to be an effective hinge-binder, with the N1 atom often forming a crucial hydrogen bond with a backbone NH of a hinge residue like methionine or leucine.[4][7]

Table 2: Comparative SAR Postulates for a Generic Kinase Target

SAR ConsiderationPyrazolo[1,5-a]pyrimidine DerivativePyrazolo[1,5-a]pyrazine DerivativeRationale & Experimental Insight
Primary Hinge Interaction The N1 atom acts as a hydrogen bond acceptor with the hinge backbone NH. This is a well-established, high-affinity interaction.[4]The N1 atom serves the same primary hinge-binding role, providing a solid anchor point.Both scaffolds share the essential pyrazole nitrogen for the canonical hinge interaction.
Secondary Interactions The N5 nitrogen can accept a hydrogen bond from solvent or nearby residues, influencing orientation and solubility.The N4 nitrogen provides an additional hydrogen bond acceptor site, potentially engaging with water or a specific residue to increase potency or confer selectivity.This additional interaction point is the key advantage of the pyrazine core, offering a new avenue for optimization that is absent in the pyrimidine isomer.
Solubility & PK Solubility can be a challenge and often requires optimization of substituents.[3]The inherently more polar core may provide a better starting point for achieving good aqueous solubility and favorable pharmacokinetic properties.Early incorporation of the pyrazine core could de-risk projects that face solubility-limited absorption issues.
Selectivity Profile Selectivity is governed by the substituents at positions 2, 3, 5, 6, and 7, which explore different pockets of the active site.[4][10]The altered electronics and the additional interaction point at N4 can fundamentally change the shape and electrostatic profile, leading to a completely different selectivity profile against the kinome.Switching from a pyrimidine to a pyrazine core is a valid scaffold-hopping strategy to escape off-target activity or discover novel selectivity patterns.

Conclusion: Making the Right Choice for Your Target

The decision to employ a pyrazolo[1,5-a]pyrazine or a pyrazolo[1,5-a]pyrimidine core should be a deliberate, target-driven choice.

  • The pyrazolo[1,5-a]pyrimidine scaffold is a validated, powerful, and versatile core, especially for kinase inhibitor programs. Its well-understood synthesis and extensive SAR literature provide a robust foundation for new discovery efforts. It is the go-to scaffold when leveraging a wealth of historical data is paramount.

  • The pyrazolo[1,5-a]pyrazine scaffold is a compelling alternative for next-generation inhibitors. Its key advantages lie in its potential for enhanced solubility and the opportunity to form novel, potency- and selectivity-enhancing interactions via the additional nitrogen atom. It is the ideal choice when seeking to overcome solubility liabilities, explore new chemical space, or design inhibitors with a differentiated selectivity profile.

Ultimately, both scaffolds are valuable tools. A comprehensive drug discovery strategy may even involve exploring both cores in parallel to maximize the probability of identifying a clinical candidate with an optimal balance of potency, selectivity, and drug-like properties.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.PubMed Central.
  • Synthesis of pyrazolo[1,5-a]pyridines.Organic Chemistry Portal.
  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry.Scribd.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.NIH.
  • CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795.PubChem.
  • Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 | Request PDF.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study.RSC Publishing.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.PubMed Central.
  • Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9.

Sources

A Senior Application Scientist's Guide to Validating In Vitro Assay Results for Novel Pyrazolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers, the emergence of a novel compound series like pyrazolopyrazines represents both opportunity and a rigorous challenge. Often investigated as potent kinase inhibitors, these heterocyclic scaffolds hold significant therapeutic promise.[1][2] However, the journey from a promising hit to a viable lead candidate is paved with meticulous in vitro validation. This guide provides a strategic framework for validating novel pyrazolopyrazine compounds, ensuring that the data generated is robust, reproducible, and translatable. We will move beyond rote protocol execution to explore the causality behind experimental choices, establishing a self-validating system that builds confidence in your results.

The Validation Funnel: A Strategic Overview

The validation of a novel pyrazolopyrazine, particularly one targeting a protein kinase, is not a single experiment but a multi-phased campaign. The process should be viewed as a funnel, progressively increasing in biological complexity while filtering out compounds with undesirable characteristics. This approach ensures that only the most promising candidates, backed by a comprehensive data package, advance to more complex and resource-intensive studies.[3]

G D D E E D->E Advance Candidate G G H H G->H Advance Candidate

Caption: The In Vitro Validation Funnel for Novel Kinase Inhibitors.

Phase 1: Foundational Biochemical Characterization

The initial phase focuses on the direct interaction between the pyrazolopyrazine compound and its purified target protein, typically a kinase. The goal is to quantify the potency, understand the binding mechanism, and assess the specificity of the interaction.

Potency Determination: Beyond the IC50

The half-maximal inhibitory concentration (IC50) is the cornerstone of potency measurement, defining the concentration of a compound required to inhibit 50% of the target's activity.[3] While essential, a single IC50 value can be misleading if the assay conditions are not rigorously controlled and understood.

Causality Behind the Choice: Why is IC50 not the whole story? The IC50 value is highly dependent on assay conditions, particularly the concentration of ATP when studying kinase inhibitors.[4][5] An ATP-competitive inhibitor will appear less potent in an assay with high ATP concentrations. This makes comparing IC50 values across different studies or labs fraught with potential error.[6]

This is where the inhibition constant (Ki) provides a more absolute measure of potency. The Ki is a true dissociation constant for the inhibitor-enzyme interaction and is independent of substrate concentration.[7] For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation :[5]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate (ATP) concentration.

  • Km is the Michaelis-Menten constant for the substrate.

Expert Insight: To ensure the comparability of data, especially for ATP-competitive pyrazolopyrazines, kinase inhibition assays should ideally be run at an ATP concentration equal to the Km of the enzyme.[4] This standardizes the conditions and allows for a more accurate and meaningful calculation of the Ki value, providing a superior metric for structure-activity relationship (SAR) studies.

Mechanism of Action (MoA) Elucidation

Understanding how a compound inhibits its target is critical. For kinases, this typically involves determining if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.[3]

Experimental Approach: This is determined by performing kinetic analysis. IC50 curves are generated at multiple fixed concentrations of ATP.

  • Competitive Inhibitors: The measured IC50 will increase as the ATP concentration increases.

  • Non-competitive Inhibitors: The measured IC50 will remain constant regardless of the ATP concentration.[8]

  • Uncompetitive Inhibitors: The measured IC50 will decrease as the ATP concentration increases.

Biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can further validate the binding interaction and provide detailed thermodynamic data, confirming a direct physical interaction between the pyrazolopyrazine and the target kinase.[3]

The Critical Step: Selectivity Profiling

A potent compound is of little value if it promiscuously inhibits numerous other kinases, leading to potential off-target toxicities.[9] Pyrazolopyrazines, like many kinase inhibitors, target the highly conserved ATP-binding pocket, making selectivity a primary challenge.[3]

Methodology: The most effective way to assess selectivity is to screen the compound against a large panel of diverse kinases (e.g., a "kinome" scan).[1] This is often performed at a fixed high concentration of the inhibitor (e.g., 1 or 10 µM) to identify any potential off-targets. Hits from this primary screen are then followed up with full IC50 determinations to quantify the potency of off-target interactions.

Data Interpretation: Selectivity can be quantified using metrics like a Selectivity Score, which compares the potency against the primary target to that against off-targets. The goal is to find compounds with a large therapeutic window between on-target efficacy and off-target liability.

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures incorporation of radioactive phosphate (³²P or ³³P) into a substrate.Direct measurement, high sensitivity, gold standard.[4]Radioactive waste, low throughput, safety concerns.
Fluorescence-Based Uses fluorescent probes that change properties upon phosphorylation (e.g., FRET, FP).High throughput, non-radioactive.Prone to compound interference (autofluorescence).
Luminescence-Based Measures remaining ATP after the kinase reaction (e.g., Kinase-Glo®).[10][11]High throughput, sensitive, simple "add-and-read" format.Indirect measurement, susceptible to ATPase interference.
Mobility Shift Assays Separates phosphorylated and non-phosphorylated substrates based on charge.Robust, direct detection.Lower throughput, requires specific substrates.[12]

Table 1: Comparison of Common Biochemical Kinase Assay Formats.

Phase 2: Validating in a Cellular Context

A compound that is potent in a biochemical assay may fail in a cellular environment due to poor membrane permeability, rapid metabolism, or efflux. Phase 2 is designed to validate that the biochemical activity translates to the intended biological effect within a living cell.

G

Caption: Inhibition of a Kinase Signaling Pathway by a Pyrazolopyrazine Compound.

Confirming Cellular Target Engagement

The first step is to confirm that the compound can enter the cell and bind to its intended target. Target engagement assays provide direct evidence of this interaction. Technologies like the NanoBRET™ Target Engagement Assay are invaluable, measuring the displacement of a tracer from the target protein in live cells, thus confirming binding and allowing for the determination of a cellular IC50.

Measuring Cellular Potency

Cellular potency is typically assessed by measuring a functional downstream outcome of target inhibition. For pyrazolopyrazines developed as anti-cancer agents, this is often an anti-proliferative or cytotoxic effect.[13][14]

Methodology: A common method is to treat cancer cell lines that are known to be dependent on the target kinase with a serial dilution of the compound. After a set incubation period (e.g., 72 hours), cell viability is measured using reagents like resazurin (alamarBlue™) or by quantifying ATP (CellTiter-Glo®). The resulting dose-response curve yields a GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).[15]

Validating Pathway Modulation

To definitively link the observed cellular phenotype (e.g., growth inhibition) to the on-target mechanism, one must demonstrate that the compound modulates the specific signaling pathway regulated by the target kinase.[1]

Experimental Approach: This involves treating cells with the compound and measuring the phosphorylation status of a known downstream substrate of the target kinase. For example, if the pyrazolopyrazine targets MET, a receptor tyrosine kinase, a key validation step would be to show a dose-dependent decrease in the phosphorylation of MET itself or its downstream effectors like STAT6.[1][9] This is typically quantified using methods like Western Blotting or high-content imaging.

ParameterNovel Pyrazolopyrazine (PZP-1)Standard Inhibitor (e.g., Crizotinib)
Target Kinase IC50 (nM) 2320
Mechanism of Action ATP-CompetitiveATP-Competitive
Kinase Panel Selectivity High (Clean at 1µM vs 200 kinases)Moderate
Cellular Target Engagement IC50 (nM) 5550
Anti-Proliferative GI50 (nM) 7870
p-MET Inhibition IC50 (nM) 8575

Table 2: Example Comparative Data Profile for a Novel Pyrazolopyrazine.

Mitigating Pitfalls: A Framework for Trustworthy Data

The trustworthiness of your data hinges on anticipating and mitigating common sources of error. Every protocol must be a self-validating system.

  • Compound Quality and Handling: Poor compound solubility is a frequent cause of artificially low potency. Always check the solubility of your pyrazolopyrazines in assay buffer. Suboptimal reagents can also introduce variability.[16] Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.[11]

  • Assay Signal Interference: Test compounds for autofluorescence or quenching in fluorescence-based assays, and for inhibition of the luciferase reporter enzyme in luminescence-based assays. This is done by running the compound in control wells lacking the kinase or substrate.

  • Rigorous Controls: Every assay plate must include appropriate controls:

    • Negative Control: Vehicle only (e.g., DMSO) to define 0% inhibition.

    • Positive Control: A known, well-characterized inhibitor of the target to define 100% inhibition and confirm the assay is performing as expected.[3]

  • Data Analysis and Management: Employ robust data analysis workflows.[17] Dose-response curves should be generated with a sufficient number of data points (typically 8-10) and analyzed using a non-linear regression model (four-parameter logistic fit).[18] All experiments should be performed with technical and biological replicates to ensure reproducibility.

Detailed Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic method for determining the IC50 of a novel pyrazolopyrazine compound against a purified kinase using an ATP-depletion assay format.

  • Reagent Preparation:

    • Prepare kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the kinase and a 2X solution of the substrate in the assay buffer.

    • Prepare a 2X ATP solution in the assay buffer at a concentration equal to 2x the predetermined Km for the kinase.

    • Serially dilute the pyrazolopyrazine compound in 100% DMSO, then create intermediate dilutions in assay buffer. The final in-assay DMSO concentration should be ≤1%.

  • Assay Procedure:

    • To a 384-well plate, add 5 µL of the compound dilution or control (vehicle for 0% inhibition, standard inhibitor for 100% inhibition).

    • Add 10 µL of the 2X kinase/substrate mix to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.[11]

    • Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)).

    • Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter non-linear regression model to determine the IC50.

Protocol 2: Cell-Based Anti-Proliferation Assay

This protocol provides a method for determining the GI50 of a compound in a cancer cell line.

  • Cell Plating:

    • Culture cells in their recommended growth medium.

    • Harvest cells and perform a cell count.

    • Seed cells into a 96-well, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the pyrazolopyrazine compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement (Resazurin Method):

    • Prepare a working solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours, or until a satisfactory color change is observed.

    • Read the fluorescence (e.g., 560 nm excitation / 590 nm emission) on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot % Growth Inhibition versus log[Compound Concentration] and fit to a four-parameter non-linear regression model to determine the GI50.

Conclusion

The validation of novel pyrazolopyrazine compounds is a systematic process that requires a deep understanding of the underlying biochemistry and cell biology. By employing a validation funnel approach—starting with robust biochemical characterization (IC50, Ki, MoA, selectivity) and progressing to rigorous cellular assays (target engagement, potency, pathway modulation)—researchers can build a comprehensive and reliable data package. Adherence to best practices, including meticulous attention to controls and a proactive approach to mitigating common pitfalls, is paramount for generating trustworthy results that can confidently drive a drug discovery program forward.

References

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link][3]

  • Fahmy, H. H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules. [Link][13]

  • Guisado-Alonso, D., et al. (2024). Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. Journal of Medicinal Chemistry. [Link][9]

  • Paperless Lab Academy. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. [Link][17]

  • Kooijman, A., et al. (2024). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Drug Discovery Today. [Link][19]

  • García-Jiménez, B., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences. [Link][8]

  • Halbedel, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link][4]

  • Al-Harbi, S. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link][20]

  • ResearchGate. (n.d.). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. [Link][21]

  • Kuromachi, A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link][22]

  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link][23]

  • MDPI. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. [Link][14]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. [Link][24]

  • Reddit. (2020). Ki and IC50 values. r/Biochemistry. [Link][7]

  • BMG LABTECH. (2020). Kinase assays. [Link][10]

  • Moro, S., et al. (2023). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences. [Link][11]

  • Oronsky, B., et al. (2022). Data Management 101 for drug developers: A peek behind the curtain. Precision Oncology. [Link][25]

  • Rosini, C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link][26]

  • Rawat, P., et al. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. [Link][2]

  • IDBS. (2024). Data collection best practices in pharma. [Link][27]

  • Berginski, M. E., & Gomez, S. M. (2012). Assay Development for Protein Kinase Enzymes. In Methods in Molecular Biology. [Link][28]

  • Al-Ostoot, F. H., et al. (2024). Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. Scientific Reports. [Link][15]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link][5]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Regulations.gov. [Link][29]

  • van den Hurk, R. S., et al. (2025). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Chemistry. [Link][30]

  • DCN Dx. (n.d.). Common Assay Development Issues (And How to Avoid Them!). [Link][31]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link][12]

  • Kramer, C., et al. (2023). Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise. ChemRxiv. [Link][6]

  • Pharma's Almanac. (2018). Top Mistakes in Analytical Method Validation and How to Avoid Them. [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link][18]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。